molecular formula C24H18N2O5 B2380665 Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate CAS No. 1177452-75-3

Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate

Cat. No.: B2380665
CAS No.: 1177452-75-3
M. Wt: 414.417
InChI Key: CHKQGDKVXMKXMD-UHFFFAOYSA-N
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Description

Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate, typically involves multi-step reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate apart is its unique combination of an indole and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 6,11-dioxo-2-pyridin-4-ylnaphtho[2,3-b]indolizine-12-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4.H2O/c1-2-30-24(29)19-18-13-15(14-7-10-25-11-8-14)9-12-26(18)21-20(19)22(27)16-5-3-4-6-17(16)23(21)28;/h3-13H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQGDKVXMKXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C5=CC=NC=C5.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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